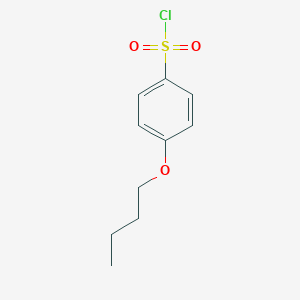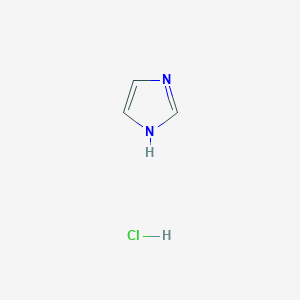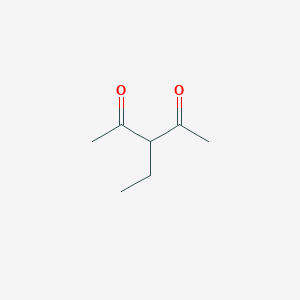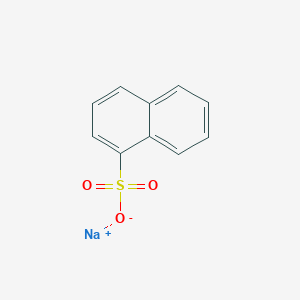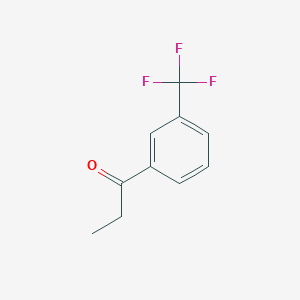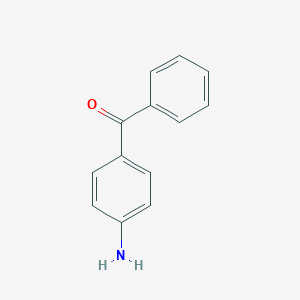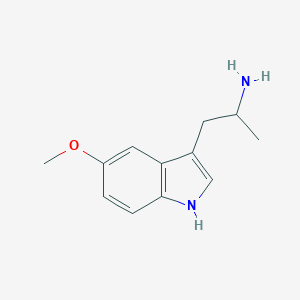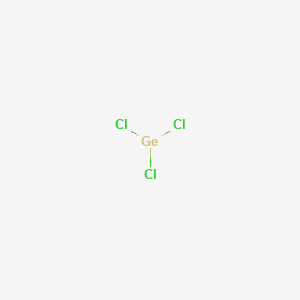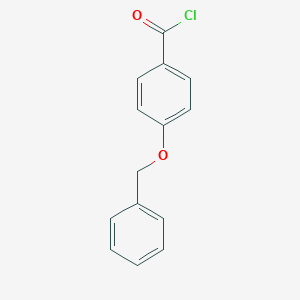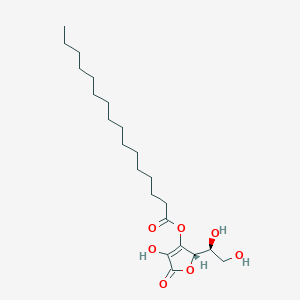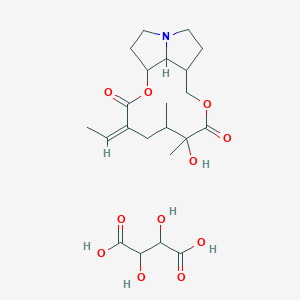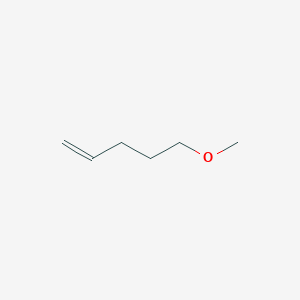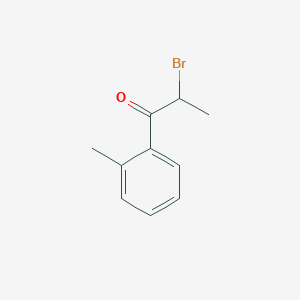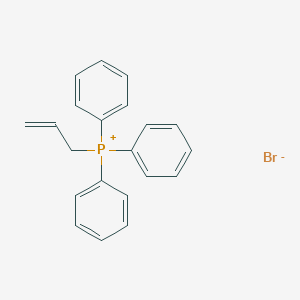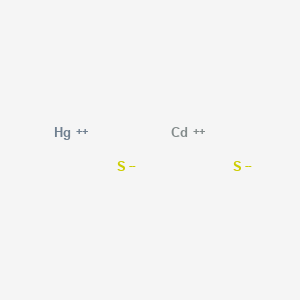
Cadmium mercury sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium mercury sulfide (CdHgS) is a compound composed of cadmium, mercury, and sulfur. It is a semiconductor material that has been used extensively in scientific research applications due to its unique properties. CdHgS is a highly efficient luminescent material that emits light in the visible spectrum, making it useful in various fields such as optoelectronics, photovoltaics, and bioimaging.
作用機序
The mechanism of action of Cadmium mercury sulfide is not fully understood, but it is believed to involve the excitation of electrons from the valence band to the conduction band. When the electrons return to the valence band, they emit light in the visible spectrum. Cadmium mercury sulfide has a narrow bandgap, which allows it to absorb light in the visible spectrum and emit light in the same spectrum, making it useful for optoelectronics and bioimaging.
生化学的および生理学的効果
Cadmium mercury sulfide has been shown to have low toxicity in vitro, but its toxicity in vivo is not well understood. It has been shown to accumulate in the liver and kidneys of rats, but it is unclear if this accumulation is toxic. Cadmium mercury sulfide has also been shown to have antibacterial properties, making it useful in the development of antibacterial agents.
実験室実験の利点と制限
Cadmium mercury sulfide has several advantages for lab experiments, including its high luminescence efficiency, stability, and low toxicity in vitro. However, its toxicity in vivo is not well understood, and it may accumulate in certain organs, making it unsuitable for certain applications. Cadmium mercury sulfide is also expensive to synthesize, which may limit its use in certain experiments.
将来の方向性
There are several future directions for Cadmium mercury sulfide research, including the development of more efficient synthesis methods, the investigation of its toxicity in vivo, and the development of new applications. Cadmium mercury sulfide could be used in the development of new antibacterial agents, as well as in the development of new optoelectronic and bioimaging technologies. Cadmium mercury sulfide could also be used in the development of new photocatalytic materials for the promotion of chemical reactions under light irradiation.
Conclusion
In conclusion, Cadmium mercury sulfide is a highly efficient luminescent material that has been extensively used in scientific research applications. It has several advantages, including its high luminescence efficiency, stability, and low toxicity in vitro. However, its toxicity in vivo is not well understood, and it may accumulate in certain organs, making it unsuitable for certain applications. There are several future directions for Cadmium mercury sulfide research, including the development of more efficient synthesis methods, the investigation of its toxicity in vivo, and the development of new applications.
合成法
Cadmium mercury sulfide can be synthesized using various methods, including chemical precipitation, co-precipitation, hydrothermal synthesis, and sol-gel synthesis. Chemical precipitation involves mixing cadmium and mercury salts with a sulfide source in an aqueous solution. Co-precipitation involves adding a reducing agent to the chemical precipitation method to control the particle size and morphology of the Cadmium mercury sulfide. Hydrothermal synthesis involves heating the precursors in a high-pressure vessel to promote crystal growth. Sol-gel synthesis involves mixing the precursors in a solution and then drying the resulting gel to form the Cadmium mercury sulfide.
科学的研究の応用
Cadmium mercury sulfide has been extensively used in scientific research applications due to its unique properties. It has been used in optoelectronics, such as light-emitting diodes (LEDs) and solar cells, due to its high luminescence efficiency and stability. It has also been used in bioimaging due to its ability to emit light in the visible spectrum, making it useful for studying biological processes. Cadmium mercury sulfide has also been used in photocatalysis, where it is used to promote chemical reactions under light irradiation.
特性
CAS番号 |
1345-09-1 |
|---|---|
製品名 |
Cadmium mercury sulfide |
分子式 |
CdHgS2 |
分子量 |
377.1 g/mol |
IUPAC名 |
cadmium(2+);mercury(2+);disulfide |
InChI |
InChI=1S/Cd.Hg.2S/q2*+2;2*-2 |
InChIキー |
ZYCAIJWJKAGBLN-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Cd+2].[Hg+2] |
正規SMILES |
[S-2].[S-2].[Cd+2].[Hg+2] |
Color/Form |
Wurzite lattice. Yellow to deep red as the amount of mercury increases. Mid to yellowish red to Bordeaux; opaque |
その他のCAS番号 |
1345-09-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



